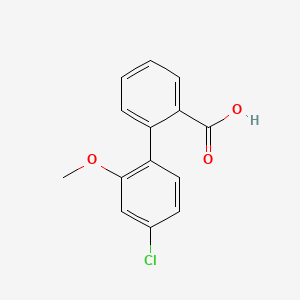

2-(4-Chloro-2-methoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-8-9(15)6-7-11(13)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXHLFMAPXKPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683340 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261896-06-3 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid

This guide provides a detailed exploration of the chemical properties of 2-(4-Chloro-2-methoxyphenyl)benzoic acid, a biaryl carboxylic acid of interest in synthetic and medicinal chemistry. Acknowledging the limited publicly available experimental data for this specific molecule, this document synthesizes information from its Safety Data Sheet (SDS) and leverages comprehensive data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a thorough and context-rich technical overview.

Core Molecular Identity and Physicochemical Properties

This compound is identified by the CAS Number 1261896-06-3 .[1] Its structure consists of a benzoic acid moiety linked at the 2-position to a 4-chloro-2-methoxyphenyl group. This substitution pattern imparts specific steric and electronic characteristics that influence its physical and chemical behavior.

Table 1: Physicochemical Properties of this compound and Structurally Related Analogs

| Property | This compound | 2-(4-Chlorobenzoyl)benzoic acid | 2-Chloro-4-methoxybenzoic acid | 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid |

| CAS Number | 1261896-06-3 | Not specified in results | 21971-21-1[2] | 91-38-3[3] |

| Molecular Formula | C₁₄H₁₁ClO₃ | C₁₄H₉ClO₃[4] | C₈H₇ClO₃[2] | C₁₄H₁₂ClNO₃[3] |

| Molecular Weight | 262.69 g/mol | 260.66 g/mol [4] | 186.59 g/mol [2] | 277.70 g/mol [3] |

| Appearance | Data not available | White to off-white solid (inferred) | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

Note: The absence of data for the title compound underscores the need for empirical characterization.

Synthesis and Spectroscopic Characterization

A definitive, published synthesis protocol for this compound was not identified. However, based on established methodologies for the synthesis of biaryl compounds, a plausible synthetic route can be proposed. The Suzuki coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, represents a highly effective approach.

Proposed Synthetic Workflow: Suzuki Coupling

The logical disconnection for this compound suggests a cross-coupling between a boronic acid derivative of one aromatic ring and a halide of the other. A particularly viable route involves the coupling of 2-carboxyphenylboronic acid with 1-bromo-4-chloro-2-methoxybenzene.

Caption: Proposed Suzuki coupling workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromo-4-chloro-2-methoxybenzene (1.0 eq), 2-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and water. Add a base, for instance, potassium carbonate (2.5 eq).

-

Reaction Execution: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons would appear in the range of 6.8-8.2 ppm. The methoxy group (-OCH₃) would present as a singlet around 3.8-4.0 ppm. The carboxylic acid proton (-COOH) would be a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbonyl carbon of the carboxylic acid would be observed around 165-175 ppm, and the methoxy carbon would appear around 55-60 ppm.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹. A sharp C=O stretch would be visible around 1700 cm⁻¹. C-O and C-Cl stretches would be found in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid and the substituted biaryl system.

-

Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, including esterification, amidation, and reduction to the corresponding alcohol. Its acidity will be influenced by the electron-withdrawing nature of the chloro- and carboxy-substituted aromatic rings.

-

Aromatic Ring Reactivity: The electron-rich nature of the methoxy-substituted ring and the electron-deficient nature of the carboxy-substituted ring will direct further electrophilic or nucleophilic aromatic substitution reactions, should they be attempted.

-

Stability: The Safety Data Sheet for the compound does not provide specific data on chemical stability or hazardous decomposition products.[1] However, compounds of this class are generally stable under standard laboratory conditions.[5] High temperatures or strong oxidizing agents should be avoided.

Potential Applications in Research and Drug Development

Biaryl benzoic acid derivatives are important structural motifs in medicinal chemistry. They often serve as key intermediates in the synthesis of complex pharmaceutical agents. For instance, structurally related 2-(4-methylphenyl)benzoic acid is a crucial intermediate for the synthesis of "Sartans," a class of angiotensin II receptor antagonists used to treat hypertension.[6]

Given this precedent, this compound holds potential as a valuable building block for the synthesis of novel bioactive molecules. The specific substitution pattern—a chlorine atom and a methoxy group—offers handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The presence of a chloro group in benzoic acid derivatives has been associated with anticancer activity in some studies.[7]

Safety and Handling

The Safety Data Sheet (SDS) for this compound provides foundational safety guidance.[1] Although detailed toxicological information is not available, standard laboratory precautions should be observed.

-

First-Aid Measures:

For context, GHS hazard classifications for a related compound, 2-chloro-4-methoxybenzoic acid, indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Similar precautions should be taken when handling the title compound.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended PPE workflow for handling this chemical.

Caption: Recommended Personal Protective Equipment (PPE) workflow for safe handling.

References

-

ResearchGate. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. National Library of Medicine. Available from: [Link]

-

ResearchGate. 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]

-

National Center for Biotechnology Information. 2-Chloro-4-methoxybenzoic acid. PubChem. Available from: [Link]

-

ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. Available from: [Link]

-

National Center for Biotechnology Information. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 2-[(4-Methoxyphenyl)amino]benzoic acid. PubChem. Available from: [Link]

-

Mol-Instincts. 4-Chloro-benzoic Acid 1-(4-Methoxyphenyl)hydrazide Hydrochloride. Available from: [Link]

-

Wikipedia. Benzoic acid. Available from: [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

PrepChem.com. Synthesis of 4-Chloro-2-(4-hydroxyphenylamino)benzoic acid. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available from: [Link]

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]

- Google Patents. Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

- Google Patents. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid | C14H12ClNO3 | CID 66674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 7. preprints.org [preprints.org]

Technical Guide: Synthesis of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid Precursors and Assembly

Executive Summary

This technical guide details the synthetic architecture for 2-(4-Chloro-2-methoxyphenyl)benzoic acid , a sterically demanding biaryl scaffold common in kinase inhibitors and agrochemical actives (e.g., fluxapyroxad intermediates).[1]

The synthesis hinges on the construction of a 2,2'-disubstituted biaryl bond.[1] Due to the significant steric clash between the carboxylic acid (or ester) and the ortho-methoxy group, standard Suzuki-Miyaura conditions often suffer from low yields or protodeboronation.[1] This guide presents a High-Fidelity Ester Route designed to maximize conversion and purity, alongside a Direct Acid Route for advanced optimization.[1]

Part 1: Retrosynthetic Analysis & Strategic Disconnection[1]

The target molecule is a biaryl carboxylic acid.[1] The most robust disconnection is the aryl-aryl bond, utilizing Palladium-catalyzed cross-coupling.[1]

Strategic Considerations

-

Steric Hindrance: The ortho-carboxylic acid and ortho-methoxy group create a twisted biaryl axis. This steric bulk slows the transmetallation step in the catalytic cycle.[1]

-

Electronic Bias: The electron-rich nature of the methoxy ring makes it an ideal nucleophile (boronic acid), while the electron-deficient benzoic acid ring serves as the electrophile.[1]

-

Functional Group Protection: Coupling directly with the free carboxylic acid is possible but risky due to catalyst poisoning by carboxylate anions.[1] The methyl ester is the preferred electrophile.[1]

Visualization: Retrosynthetic Tree

Caption: Retrosynthetic logic flow separating the target into stable, commercially viable precursors.

Part 2: Synthesis of Precursors[1]

Precursor A: (4-Chloro-2-methoxyphenyl)boronic Acid (CAS 762287-59-2)

Role: Nucleophile Criticality: High. Ortho-alkoxy boronic acids are prone to protodeboronation (loss of the boron group) if not stored/handled correctly.[1]

Synthesis Protocol (Lithiation-Borylation)

This method is preferred over Grignard formation due to the presence of the methoxy group and the need for strict temperature control to prevent benzyne formation.[1]

Reagents:

-

1-Bromo-4-chloro-2-methoxybenzene (1.0 eq)

-

n-Butyllithium (2.5 M in hexanes, 1.1 eq)[1]

-

Triisopropyl borate (B(OiPr)3) (1.2 eq)[1]

-

Solvent: Anhydrous THF

-

Quench: 2M HCl

Step-by-Step Workflow:

-

Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-Bromo-4-chloro-2-methoxybenzene and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C. Stir for 1 hour at -78°C. Observation: Solution may turn yellow/orange.[1]

-

Electrophile Addition: Add Triisopropyl borate dropwise. The solution will likely become colorless or pale.[1]

-

Warming: Allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis: Cool to 0°C. Quench with 2M HCl until pH < 2. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with Ethyl Acetate (x3).[1] Wash combined organics with brine.[1][2] Dry over Na2SO4.[1][2][3] Concentrate.

-

Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether.[1] Note: Do not use column chromatography as boronic acids can streak or adhere to silica.[1]

Precursor B: Methyl 2-bromobenzoate

Role: Electrophile Rationale: The methyl ester prevents catalyst inhibition and simplifies purification compared to the free acid.[1]

Synthesis Protocol (Fischer Esterification):

-

Dissolve 2-Bromobenzoic acid (1.0 eq) in Methanol (0.5 M).

-

Add conc.[1][4] H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.[1]

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of acid).[1]

-

Concentrate methanol, dilute with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid).[1]

-

Concentrate to yield the ester as a clear oil/low-melting solid.[1]

Part 3: The Coupling Reaction (The Convergence)[1]

This is the critical step. Standard Pd(PPh3)4 is often insufficient for ortho,ortho-disubstituted systems due to steric bulk.[1] We utilize a Phosphine-Ligand Modified System (SPhos or XPhos) to facilitate oxidative addition and reductive elimination.[1]

Experimental Protocol: Sterically Hindered Suzuki Coupling

Reagents & Stoichiometry:

| Component | Reagent | Equiv.[1][2][3][5][6][7][8][9] | Role |

| Electrophile | Methyl 2-bromobenzoate | 1.0 | Substrate |

| Nucleophile | (4-Chloro-2-methoxyphenyl)boronic acid | 1.2 - 1.5 | Substrate (Excess needed due to deboronation risk) |

| Catalyst | Pd(OAc)2 + SPhos (1:2 ratio) | 2-5 mol% | Catalyst System |

| Alt. Catalyst | Pd(dppf)Cl2·DCM | 5 mol% | Robust Alternative |

| Base | K3PO4 (Tribasic Potassium Phosphate) | 3.0 | Base (Anhydrous preferred) |

| Solvent | Toluene / Water (10:[1]1) | 0.2 M | Biphasic System |

Detailed Workflow:

-

Degassing: Charge reaction vessel with Toluene and Water. Sparge with Nitrogen/Argon for 20 minutes. Oxygen is the enemy of this reaction.[1]

-

Loading: Add Methyl 2-bromobenzoate, Boronic Acid, and K3PO4.

-

Catalyst Addition: Add Pd source and Ligand (or pre-complexed catalyst).[1][10]

-

Reaction: Heat to 90-100°C with vigorous stirring.

-

Monitoring: Check HPLC/TLC. Look for the consumption of the bromide.[1] If the bromide remains but boronic acid is gone, add more boronic acid (deboronation occurred).[1]

-

Workup: Filter through Celite (removes Pd black).[1] Dilute with EtOAc, wash with water/brine.[1] Concentrate.

-

Intermediate Purification: Flash chromatography (Hexanes/EtOAc gradient). Isolate Methyl 2-(4-chloro-2-methoxyphenyl)benzoate .

Final Step: Saponification to Target

-

Dissolve the intermediate ester in THF/Water (3:1).[1]

-

Add LiOH·H2O (3.0 eq).

-

Stir at RT (or 50°C if slow) until ester is consumed (LCMS monitoring).

-

Acidification: Acidify carefully with 1M HCl to pH 3. The target acid, This compound , will precipitate.[1]

-

Filter and dry.[1][8] Recrystallize from Ethanol/Water if necessary.[1]

Part 4: Process Visualization & Logic

Catalytic Cycle & Steric Management

The diagram below illustrates why specific ligands (like SPhos) are chosen to navigate the steric "clash" during the cycle.

Caption: Suzuki-Miyaura cycle highlighting the Transmetallation step as the rate-determining step due to ortho-ortho steric clash.[1]

Part 5: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxidative addition failure or Catalyst death. | Switch to XPhos Pd G2 or Pd(dppf)Cl2 .[1] Ensure strict degassing. |

| Protodeboronation | Boronic acid loses B(OH)2 before coupling.[1] | Use anhydrous conditions (Dioxane/K3PO4 dry) or add boronic acid in portions.[1] |

| Homocoupling | Oxygen presence leading to Ar-Ar dimerization. | Improve degassing (freeze-pump-thaw).[1] |

| Unreacted Bromide | Catalyst poisoning by free acid (if not using ester).[1] | Must use Ester route. Free carboxylates bind Pd tightly.[1] |

References

-

Preparation of (4-chloro-2-methoxyphenyl)

-

Suzuki-Miyaura Coupling of Sterically Hindered Substrates

-

Source: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryltrifluoroborates with aryl chlorides. Journal of the American Chemical Society, 130(24), 7538-7539.[1]

- Context: Establishes SPhos/XPhos as superior ligands for ortho-substituted biaryls.

-

Link:[1]

-

-

General Synthesis of Biaryl Benzoic Acids (Fluxapyroxad Intermediates)

-

Protodeboronation Mechanisms

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 1252046-13-1,2-Bromo-5-iodobenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. PolQ - Antitumor Targets - Leading Edge Blocks - Organic Chemistry [3asenrise.com]

- 6. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Substituted Biaryl Carboxylic Acids

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Substituted biaryl carboxylic acids and their analogs are privileged scaffolds in medicinal chemistry and materials science. The unique three-dimensional arrangement of the two aromatic rings, connected by a flexible or rigid linker, allows for precise interactions with biological targets. Furthermore, the carboxylic acid moiety provides a handle for further chemical modifications and can participate in crucial hydrogen bonding interactions. While direct literature on this compound is limited, this guide will provide a comprehensive overview of the synthetic strategies and biological activities of its close structural isomers and analogs. This information will serve as a valuable resource for researchers interested in exploring this chemical space for the development of novel therapeutics and functional materials.

Synthetic Strategies for Biaryl and Diaryl Ether Scaffolds

The construction of the core biaryl or diaryl ether framework is a key step in the synthesis of this class of compounds. Two of the most powerful and versatile methods for achieving this are the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation: A Classic Approach to C-O and C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds. It is a valuable tool for the synthesis of diaryl ethers and N-aryl anilines, which are structurally related to the target molecule.[1] The reaction typically involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst and a base at elevated temperatures.[1][2]

Generalized Experimental Protocol for Ullmann Condensation:

-

To a reaction vessel, add the aryl halide (1.0 eq.), the phenol or amine (1.0-1.5 eq.), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid, 10-40 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

-

Add a high-boiling polar solvent such as DMF, DMSO, or NMP.

-

De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 100-200 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of copper salt and ligand is crucial for reaction efficiency. Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the reductive elimination step.

-

Base: The base is required to deprotonate the phenol or amine, making it a more potent nucleophile. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: High-boiling polar aprotic solvents are typically used to ensure the solubility of the reactants and to reach the high temperatures often required for the reaction.

Diagram of the Ullmann Condensation Workflow:

Sources

In Silico Screening of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid Derivatives: A Targeted Approach for AKR1C3 Inhibition

Executive Summary

This technical guide outlines a high-fidelity in silico screening and optimization protocol for 2-(4-Chloro-2-methoxyphenyl)benzoic acid derivatives. While this scaffold shares structural homology with NSAIDs (fenamates), its biphenyl core suggests high potential as a selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3) , a critical therapeutic target in Castration-Resistant Prostate Cancer (CRPC).

This guide deviates from generic screening workflows by addressing the specific stereoelectronic challenges of biphenyl atropisomerism and the necessity of selectivity against COX-1/2 and homologous AKR isoforms (AKR1C1/2).

Part 1: Biological Rationale & Target Selection

The Therapeutic Target: AKR1C3 in CRPC

The 2-phenylbenzoic acid scaffold is a proven pharmacophore for inhibiting AKR1C3 (Type 5 17

Why this Scaffold? The this compound core mimics the steroidal backbone. The carboxylic acid anchors the molecule in the enzyme's oxyanion hole (Tyr55/His117), while the biphenyl twist—induced by the ortho-methoxy group—allows the molecule to occupy the unique "sub-pocket 1" (SP1) of AKR1C3, providing selectivity over COX enzymes.

Mechanism of Action Diagram

The following diagram illustrates the upstream signaling pathway and the specific intervention point of the scaffold.

Caption: The AKR1C3-mediated intratumoral androgen biosynthesis pathway and the specific inhibitory node of the proposed scaffold.[1]

Part 2: Computational Workflow & Protocols

Phase 1: Ligand Preparation & Conformational Analysis

Unlike planar molecules, this biphenyl scaffold possesses an axis of chirality due to restricted rotation (atropisomerism) caused by the ortho-methoxy and carboxylic acid groups.

Protocol:

-

Enumeration: Generate 3D conformers using an OPLS4 force field.

-

Torsion Scan: Perform a dihedral scan of the phenyl-phenyl bond.

-

Critical Check: Ensure the energy barrier for rotation is calculated. If

kcal/mol, the atropisomers (Ra/Sa) must be docked separately as distinct chemical entities.

-

-

Ionization: Set pH to 7.4. The carboxylic acid (pKa ~4.5) will be deprotonated (

). This anionic state is non-negotiable for anchoring to the catalytic tetrad (Tyr55, Asp50, Lys84, His117).

Phase 2: Structure-Based Screening Strategy (Induced Fit)

Standard rigid-receptor docking is insufficient for AKR1C3 because the SP1 pocket is transient and flexible.

Target Selection:

-

Primary Structure: PDB ID: 4FZI (Co-crystallized with a structurally similar inhibitor).

-

Resolution: < 2.0 Å.

-

Active Site Definition: Centered on the co-crystallized ligand, extending 12 Å to encompass the SP1 and SP2 sub-pockets.

Docking Protocol (Glide/Gold):

-

Grid Generation: Define the "Safety Catch" region (Tyr55/His117) as a hydrogen bond donor constraint.

-

Ensemble Docking: Use Induced Fit Docking (IFD).

-

Step A: Initial docking with softened van der Waals radii (0.5 scaling).

-

Step B: Prime side-chain refinement of residues within 5 Å of the ligand pose (specifically Trp227 and Phe306).

-

Step C: Re-docking into the optimized structures.

-

-

Scoring: Prioritize poses that satisfy the "Oxyanion Hole" salt bridge/H-bond.

Phase 3: Selectivity Filter (The "Off-Target" Trap)

The 2-phenylbenzoic acid scaffold is historically linked to COX inhibition (e.g., predicted similarity to Diclofenac/Flufenamic acid). To ensure the drug treats cancer without severe cardiovascular side effects, you must screen against COX-2.

Selectivity Protocol:

-

Dock top hits into COX-2 (PDB: 5KIR) .

-

Calculate Selectivity Ratio:

-

Threshold: Discard compounds where

kcal/mol (indicating equipotent binding).

Part 3: Screening Pipeline Visualization

The following diagram details the logical flow of the screening campaign, emphasizing the "Fail Fast" criteria.

Caption: Step-by-step in silico workflow from library generation to lead candidate identification.

Part 4: Quantitative Data & Analysis

Key Interactions for Optimization

To guide the derivatization of the this compound core, use the following interaction matrix.

| Moiety | Target Residue (AKR1C3) | Interaction Type | Optimization Strategy |

| -COOH (Benzoic Acid) | Tyr55, His117 | H-Bond / Salt Bridge | DO NOT MODIFY. Essential for activity. Bioisosteres (Tetrazole) usually lose potency here. |

| 2-Methoxy Group | Trp227 (Gatekeeper) | Steric / Hydrophobic | Maintains "twisted" conformation. Can be expanded to -OEt to increase SP1 occupancy. |

| 4-Chloro Group | Phe306, Phe311 | Halogen Bond / Pi-Stack | Replace with -CF3 or -CN to probe electronic effects on the phenyl ring. |

| Biphenyl Linker | N/A | Geometry | Restricts rotation. Adding 6-substitution on the benzoic ring can lock conformation further. |

ADMET & Toxicity Flags

Biphenyl carboxylic acids carry specific metabolic risks that must be screened in silico before synthesis.

-

Glucuronidation (UGT): Carboxylic acids are prime targets for UGT enzymes. Rapid glucuronidation leads to high clearance.

-

Tool: Use SOM (Site of Metabolism) prediction (e.g., SMARTCyp or StarDrop).

-

Mitigation: Steric hindrance near the carboxylate (e.g., 3-methyl group on the benzoic ring) can reduce UGT liability.

-

-

Reactive Metabolites: The 4-chloro-2-methoxy aniline substructure (if the linker were nitrogen) is a structural alert. In a biphenyl (C-C), this is safer, but check for quinone-methide formation potential.

Part 5: Molecular Dynamics (MD) Validation Protocol

A docking score is a snapshot; MD is the movie. You must validate the stability of the Oxyanion Hole interaction.

Simulation Setup:

-

Software: GROMACS / Desmond.

-

Solvent: TIP3P Water model + 0.15M NaCl.

-

Duration: 100 ns (minimum).

Success Criteria (Self-Validating Metrics):

-

RMSD (Ligand): Must stabilize < 2.5 Å relative to the protein backbone.

-

H-Bond Persistence: The H-bond between the Carboxylate and Tyr55 must exist for > 80% of the simulation time.

-

Water Bridges: Analyze if water molecules mediate the interaction between the 2-methoxy group and the SP1 pocket (a common feature in high-affinity inhibitors).

References

-

Penning, T. M. (2015). AKR1C3 (Type 5 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase): A Therapeutic Target for the Treatment of Castration-Resistant Prostate Cancer.[2][3] Chemical Biology & Drug Design. Link -

Adeniji, A. O., et al. (2012). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry Letters. Link -

Byrns, M. C., et al. (2008). An Indomethacin Analogue, N-(4-Chlorobenzoyl)melatonin, Is a Selective Inhibitor of Aldo-Keto Reductase 1C3.[3] Journal of Medicinal Chemistry. Link

-

RCSB Protein Data Bank. (2012). Crystal structure of human AKR1C3 complexed with an inhibitor (PDB: 4FZI). Link

-

Skarydova, L., et al. (2015). AKR1C3 as a Potential Target for the Treatment of Breast and Prostate Cancer: A Structural and Kinetic Perspective. Current Drug Targets. Link

Sources

- 1. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application and Protocol Guide: High-Purity Synthesis of 2-(4-Chloro-2-methoxyphenyl)benzoic acid via Recrystallization

Abstract

This comprehensive guide details a robust protocol for the purification of 2-(4-Chloro-2-methoxyphenyl)benzoic acid, a key intermediate in various pharmaceutical and materials science applications. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[1][2] This document provides an in-depth exploration of the principles of recrystallization, a step-by-step protocol for its application to the target molecule, and a troubleshooting guide to address common challenges. The methodologies outlined herein are designed to be reproducible and scalable, ensuring the consistent production of high-purity material for research, development, and manufacturing purposes.

Introduction: The Significance of Purifying this compound

This compound is a bi-aryl carboxylic acid derivative. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired byproducts, reduced yields, and altered pharmacological or material properties in downstream applications.[3] Potential impurities may arise from starting materials, side reactions during synthesis, or degradation products.[4]

Recrystallization is the chosen method of purification due to its efficiency in removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][6] Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₃ | [7] |

| Molecular Weight | 277.70 g/mol | [7] |

| Appearance | Expected to be a crystalline solid | [8] |

| Melting Point | Not explicitly available, but related compounds have melting points in the range of 185-214 °C | [8] |

| Solubility | Expected to be soluble in polar organic solvents like alcohols, and sparingly soluble in non-polar solvents and water at room temperature.[9] | General principle for benzoic acid derivatives[6] |

Principles of Solvent Selection for Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

-

High solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization and high recovery yield.

-

Impurities should be either highly soluble in the solvent at all temperatures or insoluble at all temperatures. This allows for their separation from the desired product.

-

The solvent should not react with the target compound.

-

The solvent's boiling point should be below the melting point of the target compound to prevent the compound from "oiling out" instead of crystallizing.[5][10]

-

The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

-

The solvent should be non-toxic, inexpensive, and non-flammable, if possible. [5]

Based on the structure of this compound, which contains a polar carboxylic acid group and a larger, less polar aromatic backbone, a moderately polar solvent or a mixed solvent system is likely to be effective.

Recommended Solvents for Initial Screening

-

Ethanol: Often a good starting point for aromatic carboxylic acids.[11][12]

-

Methanol: Similar to ethanol but with a lower boiling point.[4]

-

Isopropanol: A slightly less polar alcohol that can be effective.

-

Toluene: A non-polar aromatic solvent that may be suitable for less polar impurities.[13]

-

Ethanol/Water mixture: The addition of water (an anti-solvent) to an ethanol solution can effectively induce crystallization.[6][14]

-

Hexane/Ethyl Acetate mixture: A common mixed solvent system for compounds of intermediate polarity.[11]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound.

Materials and Equipment

-

Crude this compound

-

Selected recrystallization solvent (e.g., Ethanol)

-

Erlenmeyer flasks (at least two)

-

Hot plate with magnetic stirring capabilities

-

Magnetic stir bar

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

Recrystallization Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

-

Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.

-

Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.[13][15] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[16]

-

-

Decolorization (if necessary):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.

-

Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

-

-

Hot Filtration (if necessary):

-

If activated carbon was used or if there are insoluble impurities, a hot filtration step is required.[17]

-

Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

-

Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.[17]

-

-

Crystallization:

-

Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature.[14] Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath for about 20-30 minutes.[14]

-

If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[14][17]

-

-

Isolation and Washing:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the crystalline slurry into the funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[15] Use a minimal amount of cold solvent to avoid dissolving the purified product.

-

-

Drying:

-

Transfer the purified crystals from the funnel to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

-

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[16] |

| The solution is not supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[17] | |

| "Oiling out" | The boiling point of the solvent is higher than the melting point of the compound. | Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[10] Consider using a lower-boiling point solvent. |

| The compound is significantly impure. | The presence of a high concentration of impurities can lower the melting point of the mixture.[10] A preliminary purification step may be necessary. | |

| Low recovery yield | Too much solvent was used during dissolution or washing. | Use the minimum amount of hot solvent for dissolution and wash with ice-cold solvent.[16] |

| Premature crystallization during hot filtration. | Ensure the filtration apparatus is preheated and perform the filtration quickly.[17] | |

| Crystals are colored | Colored impurities were not completely removed. | Repeat the recrystallization process, incorporating the activated carbon decolorization step. |

Characterization of Purified Product

To confirm the purity of the recrystallized this compound, the following analytical techniques are recommended:

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as many are flammable and can be harmful if inhaled or in contact with skin.

-

Be cautious when heating flammable solvents. Use a heating mantle or steam bath instead of an open flame.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound. By carefully selecting the appropriate solvent and adhering to the procedural steps, researchers and drug development professionals can consistently obtain high-purity material, which is essential for the success of subsequent synthetic transformations and biological evaluations.

References

-

PubChem. 2,4-dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2_4-dichloro-5-

-

PubChem. 2-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-[(4-Methoxyphenyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]

-

University of York. Problems with Recrystallisations. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Recrystallization of Benzoic Acid. [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

-

PubChem. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

Synthesis and Characterization of Bemotrizinol Impurities. [Link]

-

The Recrystallization of Benzoic Acid. [Link]

- Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.

-

ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

-

Recrystallization. [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

-

Reddit. Help! Recrystallization sources of error. [Link]

-

Crystallization Solvents. [Link]

-

YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

-

Wikipedia. Benzoic acid. [Link]

-

Solubility of Organic Compounds. [Link]harding/IGOC/S/solubilityoforganiccompounds.pdf)

Sources

- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid | C14H12ClNO3 | CID 66674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. westfield.ma.edu [westfield.ma.edu]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: Comprehensive NMR Characterization of 2-(4-Chloro-2-methoxyphenyl)benzoic acid

Abstract

This application note provides a detailed guide for the structural elucidation of 2-(4-Chloro-2-methoxyphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We present a comprehensive suite of Nuclear Magnetic Resonance (NMR) protocols, including one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) spectroscopy. The focus is on not only the procedural steps but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and validated characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the identity, purity, and detailed molecular structure of complex organic molecules.

Introduction: The Significance of Structural Verification

This compound is a polysubstituted biaryl carboxylic acid. The precise arrangement of substituents on its two aromatic rings is critical to its function and reactivity in subsequent synthetic steps. Torsional isomerism and the potential for closely overlapping signals in the aromatic region make its characterization non-trivial.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity provides a detailed molecular fingerprint. A multi-technique NMR approach is essential for complete confidence in structural assignment, mitigating the risks of misidentification that could impact research outcomes and drug development timelines.

This document outlines a systematic workflow, from sample preparation to advanced 2D NMR analysis, to achieve a thorough and reliable characterization of the title compound.

Experimental Design & Rationale

A logical and stepwise approach to NMR analysis ensures that the maximum amount of information is gathered efficiently. Our workflow is designed to build a complete structural picture, starting with basic 1D experiments and progressing to more complex 2D correlations to resolve ambiguities.

Figure 1: A systematic workflow for the comprehensive NMR characterization of small molecules.

Detailed Protocols

Protocol 1: Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. A properly prepared sample minimizes signal broadening and artifacts, ensuring high-resolution data. The choice of solvent is critical; it must dissolve the analyte without introducing interfering signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and to provide a signal for the instrument's lock system.

Materials:

-

This compound (approx. 20 mg for ¹³C, 5 mg for ¹H)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6 mL)

-

5 mm NMR tube

-

Pasteur pipette and glass wool

Procedure:

-

Weighing: Accurately weigh approximately 20 mg of the compound. This concentration is a balance between obtaining good signal-to-noise for the less sensitive ¹³C nucleus while avoiding viscosity-related line broadening in the ¹H spectrum.

-

Dissolution: Place the sample in a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic for carboxylic acids, as it can help to sharpen the exchangeable carboxylic acid proton signal which often appears as a very broad resonance.[2]

-

Mixing: Gently agitate the vial until the sample is fully dissolved.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

Causality: Each NMR experiment is governed by a specific pulse sequence designed to extract particular information. Standard parameters provide a good starting point, but they should be optimized for the specific compound and spectrometer.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Standard Operating Procedure:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.

-

DEPT-135: Acquire a DEPT-135 spectrum. This experiment differentiates carbon signals based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

-

¹H-¹H COSY: Acquire a Correlation Spectroscopy spectrum. This 2D experiment reveals which protons are spin-coupled to each other, typically through 2-3 bonds.

-

¹H-¹³C HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum. This 2D experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).

Data Analysis and Structural Elucidation

Disclaimer: The following spectral data is a representative, hypothetical dataset for this compound, generated for illustrative purposes based on established spectroscopic principles.

Molecular Structure with Numbering:

Figure 2: Structure and numbering scheme for this compound.

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments. The aromatic region (typically 6.5-8.5 ppm) is expected to be complex due to the presence of seven non-equivalent aromatic protons.[3]

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 12.95 | br s | 1H | COOH | The very downfield shift is characteristic of a carboxylic acid proton, often broadened by chemical exchange.[4] |

| 7.85 | dd (J=7.8, 1.5 Hz) | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-4. Deshielded by the adjacent carboxylic acid group. |

| 7.60 | td (J=7.5, 1.5 Hz) | 1H | H-4 | Triplet of doublets due to coupling with H-3 and H-5, and a smaller meta-coupling to H-6. |

| 7.45 | td (J=7.5, 1.2 Hz) | 1H | H-5 | Triplet of doublets due to coupling with H-4 and H-6. |

| 7.35 | dd (J=7.8, 1.2 Hz) | 1H | H-3 | Ortho-coupled to H-4. |

| 7.20 | d (J=2.5 Hz) | 1H | H-3' | Meta-coupled to H-5'. Deshielded by the adjacent methoxy group. |

| 7.15 | dd (J=8.5, 2.5 Hz) | 1H | H-5' | Ortho-coupled to H-6' and meta-coupled to H-3'. |

| 7.05 | d (J=8.5 Hz) | 1H | H-6' | Ortho-coupled to H-5'. |

| 3.80 | s | 3H | OCH₃ | Singlet in the typical range for a methoxy group attached to an aromatic ring. |

¹³C and DEPT-135 NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment identifies the multiplicity of each carbon. Aromatic carbons typically resonate between 110-160 ppm.[5][6]

Table 2: Hypothetical ¹³C & DEPT-135 NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| 168.5 | Not Observed | COOH | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[7] |

| 156.0 | Not Observed | C-2' | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield. |

| 141.0 | Not Observed | C-2 | Quaternary carbon attached to the other aromatic ring, deshielded. |

| 138.5 | Not Observed | C-1' | Quaternary carbon involved in the biaryl linkage. |

| 133.0 | CH (Positive) | C-6 | Aromatic methine carbon. |

| 132.0 | Not Observed | C-4' | Aromatic carbon attached to the electronegative chlorine atom. |

| 131.5 | CH (Positive) | C-4 | Aromatic methine carbon. |

| 130.0 | Not Observed | C-1 | Quaternary carbon attached to the carboxylic acid. |

| 129.5 | CH (Positive) | C-5 | Aromatic methine carbon. |

| 128.0 | CH (Positive) | C-5' | Aromatic methine carbon. |

| 125.0 | CH (Positive) | C-3 | Aromatic methine carbon. |

| 121.0 | CH (Positive) | C-6' | Aromatic methine carbon. |

| 113.0 | CH (Positive) | C-3' | Aromatic methine carbon. |

| 56.0 | CH₃ (Positive) | OCH₃ | Typical shift for a methoxy carbon. |

2D NMR Analysis: Confirming Connectivity

While 1D spectra provide the fundamental data, 2D experiments are crucial for assembling the molecular puzzle by establishing connectivity.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment validates the through-bond coupling relationships proposed in the ¹H NMR analysis.

-

Expected Correlations:

-

A strong cross-peak between H-3 (δ 7.35) and H-4 (δ 7.60).

-

Strong cross-peaks connecting H-4 (δ 7.60), H-5 (δ 7.45), and H-6 (δ 7.85), confirming the spin system of the first aromatic ring.

-

A cross-peak between H-5' (δ 7.15) and H-6' (δ 7.05).

-

A weaker, meta-coupling cross-peak may be visible between H-3' (δ 7.20) and H-5' (δ 7.15).

-

-

Interpretation: The absence of correlations between the {H-3, H-4, H-5, H-6} set and the {H-3', H-5', H-6'} set confirms they belong to two separate, isolated spin systems (the two aromatic rings).

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment definitively links each proton to its directly attached carbon atom, confirming the assignments made in Tables 1 and 2.

-

Expected Correlations:

-

H-6 (δ 7.85) will show a cross-peak to C-6 (δ 133.0).

-

H-4 (δ 7.60) will correlate with C-4 (δ 131.5).

-

H-5 (δ 7.45) will correlate with C-5 (δ 129.5).

-

H-3 (δ 7.35) will correlate with C-3 (δ 125.0).

-

H-3' (δ 7.20) will correlate with C-3' (δ 113.0).

-

H-5' (δ 7.15) will correlate with C-5' (δ 128.0).

-

H-6' (δ 7.05) will correlate with C-6' (δ 121.0).

-

The OCH₃ protons (δ 3.80) will show a strong correlation to the methoxy carbon (δ 56.0).

-

-

Interpretation: The HSQC data provides direct, unambiguous C-H bond evidence, solidifying the individual assignments on both aromatic rings.

-

Conclusion

The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete structural characterization of this compound. This systematic approach allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and overall molecular architecture. The protocols and interpretation strategies outlined in this application note serve as a robust template for the analysis of other complex small molecules, ensuring high confidence in structural assignments for pharmaceutical research and development.

References

- Wagner, B. K., et al. (2009).

- Jiang, M., et al. (2008). Novel diazepinylbenzoic acid retinoid-X-receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Wu, G., et al. (2017). Solid-state 17O NMR study of 2-acylbenzoic acids and warfarin. Solid State Nuclear Magnetic Resonance, 87, 123-131.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.

- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

-

Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

University of Puget Sound. (n.d.). Solving NMR Structures Step by Step. Retrieved from [Link]

Sources

- 1. Mnova Structure Elucidation Guide - Mestrelab [mestrelab.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. ias.ac.in [ias.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Notes and Protocols for the Utilization of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid in Medicinal Chemistry

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of 2-(4-Chloro-2-methoxyphenyl)benzoic acid. This document provides a detailed exploration of the biphenyl carboxylic acid scaffold, a privileged motif in medicinal chemistry, and outlines a robust protocol for the synthesis of the title compound via Suzuki-Miyaura cross-coupling. Furthermore, it delves into the prospective therapeutic applications of this compound and its derivatives, drawing upon the established pharmacological activities of structurally related molecules. The protocols and insights provided herein are intended to facilitate the exploration of this compound as a valuable building block in the design and discovery of novel therapeutic agents.

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

Biphenyl carboxylic acid derivatives are a cornerstone in the field of medicinal chemistry, constituting the fundamental structure of numerous compounds with a wide array of pharmacological activities.[1][2] The inherent structural rigidity imparted by the biphenyl framework, in conjunction with the versatile chemical reactivity of the carboxylic acid group, enables the generation of diverse molecular architectures with finely-tuned biological functions.[1] This unique combination has propelled their investigation and development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among other therapeutic applications.[1][2] The this compound scaffold, with its specific substitution pattern, offers a unique electronic and conformational profile that can be exploited for targeted drug design. The presence of the chloro and methoxy substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Synthesis of this compound

The synthesis of biphenyl carboxylic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4] This reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A reliable and scalable synthesis of this compound can be accomplished via the Suzuki-Miyaura coupling of methyl 2-bromobenzoate with (4-chloro-2-methoxyphenyl)boronic acid, followed by saponification of the resulting ester.

dot

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

Methyl 2-bromobenzoate

-

(4-Chloro-2-methoxyphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

Step 1: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 equiv), (4-chloro-2-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio to the flask.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(4-chloro-2-methoxyphenyl)benzoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification

-

Dissolve the purified methyl 2-(4-chloro-2-methoxyphenyl)benzoate in a mixture of ethanol and water.

-

Add sodium hydroxide (3.0 equiv) and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 2N hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold deionized water, and dried under vacuum to yield this compound.

Potential Medicinal Chemistry Applications

While specific biological data for this compound is not extensively reported, the broader class of biphenyl carboxylic acid derivatives has shown significant promise in various therapeutic areas. The following sections outline potential applications based on the activities of structurally related compounds.

As an Anti-inflammatory Agent

Several biphenyl carboxylic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif can effectively mimic the binding of arachidonic acid to cyclooxygenase (COX) enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins. The specific substitution pattern of this compound may offer a unique binding profile to COX-1 and COX-2, potentially leading to novel anti-inflammatory agents with improved efficacy or side-effect profiles.

As an Anticancer Agent

The biphenyl scaffold is present in numerous compounds with demonstrated anticancer activity.[2] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Derivatives of this compound could be synthesized and screened for their potential to inhibit cancer cell growth.

As a URAT1 Inhibitor for Gout Treatment

Recent studies have identified biphenyl carboxylic acid derivatives as potent inhibitors of the urate transporter 1 (URAT1).[5] Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout.[5] The carboxylic acid moiety is crucial for interacting with the transporter. The unique substitution pattern of this compound could be explored for the development of novel and potent URAT1 inhibitors.

As a Bone Resorption Inhibitor

A novel class of biphenyl carboxylic acid derivatives has been identified as inhibitors of osteoclastic bone resorption.[6] These compounds were shown to promote osteoclast apoptosis, suggesting a potential therapeutic application in diseases characterized by excessive bone loss, such as osteoporosis.[6] The this compound core could serve as a starting point for the design of new anti-resorptive agents.

dot

Caption: Potential therapeutic applications of the core scaffold.

Protocol for Biological Evaluation: In Vitro URAT1 Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory activity of this compound and its derivatives against the human urate transporter 1 (URAT1).

Materials and Methods:

-

HEK293 cells stably expressing human URAT1 (hURAT1)

-

[¹⁴C]-Uric acid

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed the hURAT1-expressing HEK293 cells in a 24-well plate and grow to confluence.

-

On the day of the assay, wash the cells twice with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) in assay buffer for 10 minutes at 37 °C.

-

Initiate the uptake by adding assay buffer containing [¹⁴C]-uric acid (final concentration, e.g., 10 µM) to each well.

-

Incubate for a predetermined time (e.g., 5 minutes) at 37 °C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its synthesis can be readily achieved using established cross-coupling methodologies. Based on the well-documented pharmacological activities of the broader class of biphenyl carboxylic acid derivatives, this compound and its analogues hold significant potential for the development of novel therapeutics in areas such as inflammation, oncology, gout, and bone diseases. The protocols and conceptual framework provided in these application notes are intended to empower researchers to explore the full potential of this promising chemical entity.

References

-

PrepChem.com. Synthesis of 4-Chloro-2-(4-hydroxyphenylamino)benzoic acid. Available from: [Link]

-

European Patent Office. (2007). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Patent No. 1853548. Available from: [Link]

-

American Chemical Society. (Date unavailable). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development. Available from: [Link]

-

Encyclopedia.pub. (2023). Synthesis of m-Aryloxy Phenols. Available from: [Link]

- Google Patents. (Date unavailable). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

Quick Company. (Date unavailable). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Available from: [Link]

- Google Patents. (Date unavailable). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES.

- Google Patents. (Date unavailable). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available from: [Link]

- Google Patents. (Date unavailable). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.

-

Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. Available from: [Link]

-

PubMed. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Journal of Bone and Mineral Research. Available from: [Link]

-

ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. (Date unavailable). Ullmann condensation. Available from: [Link]

-

MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Available from: [Link]

-

IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Available from: [Link]

-

Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

-

OUCI. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic D... Available from: [Link]

-

MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (Date unavailable). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Available from: [Link]

-

MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]

- 6. Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(4-Chloro-2-methoxyphenyl)benzoic Acid in Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Pharmaceutical Scaffolding

In the intricate landscape of medicinal chemistry, the identification and strategic implementation of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. 2-(4-Chloro-2-methoxyphenyl)benzoic acid emerges as a significant scaffold, offering a unique combination of steric and electronic properties that can be exploited to construct complex molecular architectures with diverse biological activities. This biaryl carboxylic acid derivative provides a robust platform for the synthesis of a new generation of pharmaceuticals, particularly those targeting a range of therapeutic areas from cardiovascular diseases to oncology.

The inherent structural features of this compound, namely the carboxylic acid handle for diverse functionalization, the methoxy group influencing conformation and solubility, and the chloro substituent providing a site for potential further modification or acting as a key pharmacophoric element, make it a highly valuable intermediate. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key building block, complete with detailed protocols and mechanistic insights.

Core Attributes of the Building Block

The strategic advantage of employing this compound in a drug discovery program stems from the specific arrangement of its functional groups, which allows for precise control over the final molecule's three-dimensional structure and physicochemical properties.

| Property | Significance in Drug Design |

| Biaryl Core | Provides a rigid scaffold that can effectively present pharmacophoric groups to a biological target. The rotational barrier around the biaryl bond can be modulated to control the compound's conformation. |

| Carboxylic Acid | A versatile functional group for the formation of amides, esters, and other derivatives, enabling the exploration of a wide chemical space. It can also serve as a key hydrogen bond donor/acceptor or a bioisostere for other acidic functionalities. |

| Methoxy Group | The ortho-methoxy group can induce a twisted conformation of the biaryl system, which can be crucial for binding to specific protein pockets. It also influences the molecule's polarity and metabolic stability. |

| Chloro Group | The para-chloro substituent can enhance binding affinity through halogen bonding, improve metabolic stability by blocking a potential site of oxidation, and increase cell permeability due to its lipophilic nature. |

Synthetic Pathways to this compound

The construction of the biaryl scaffold of this compound is most efficiently achieved through modern cross-coupling methodologies. While classical Ullmann-type reactions can be employed, the Suzuki-Miyaura coupling generally offers milder reaction conditions, higher yields, and a broader substrate scope, making it the preferred method in many pharmaceutical settings.[1]

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a robust and scalable synthetic approach to the target building block.

Caption: Proposed synthetic workflow for this compound.